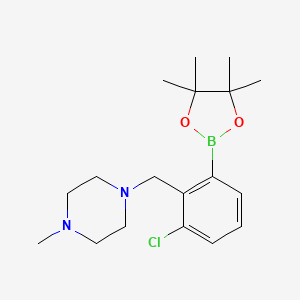
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester
説明
“3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a type of boronic ester . Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic esters involves catalytic protodeboronation. This process is not well developed, but there are protocols available on the functionalizing deboronation of alkyl boronic esters . The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizes a radical approach .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is represented by the empirical formula C18H28BClN2O2 .Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用
Solubility and Stability in Organic Solvents
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester, as a phenylboronic acid derivative, demonstrates notable solubility properties in organic solvents. It was found that phenylboronic acid and its pinacol ester show significantly better solubility than the parent acid in solvents like chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane. This attribute is vital for its application in various organic reactions and pharmaceutical formulations (Leszczyński et al., 2020).
Hydrolysis at Physiological pH
The stability of phenylboronic pinacol esters, closely related to 3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester, is a point of concern, especially in pharmacological contexts. These compounds tend to hydrolyze, especially at physiological pH levels, which significantly influences their reaction kinetics and potential as drug candidates or drug delivery devices (Achilli et al., 2013).
Phosphorescence Properties
Interestingly, arylboronic esters, including structures similar to the compound , have demonstrated unexpected room-temperature phosphorescence properties. This quality is remarkable, considering the general perception that phosphorescent organic molecules require heavy atoms or carbonyl groups. Such properties might open doors for the use of these compounds in optical applications or as markers in various scientific fields (Shoji et al., 2017).
Chemical Synthesis and Drug Delivery Applications
The compound’s structural features facilitate its use in complex chemical synthesis processes, such as the Passerini multicomponent polymerization, indicating its utility in creating novel polymeric materials. Moreover, its boronic ester component has been leveraged in the development of hydrogen peroxide-cleavable polymeric materials, indicating potential applications in creating responsive drug delivery systems (Cui et al., 2017).
Solid-State Protection Chemistry
The compound's framework is beneficial in solid-state protection chemistry, illustrating its relevance in synthetic chemistry, particularly for protecting sensitive compounds from unwanted reactions during storage or further chemical processes. This use-case is crucial for ensuring the purity and effectiveness of the final products in pharmaceutical and material sciences (Kaupp et al., 2003).
Safety And Hazards
While specific safety and hazard information for “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is not available, phenylboronic acid pinacol ester, a similar compound, has certain hazards. It is harmful if swallowed and can cause eye irritation, skin irritation, and respiratory irritation .
将来の方向性
The future directions in the research and application of boronic esters like “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” could involve the development of more efficient and diverse synthetic methods, as well as the exploration of their use in various chemical reactions .
特性
IUPAC Name |
1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22/h6-8H,9-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOGHCPIVFYEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116241 | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester | |
CAS RN |
2096340-35-9 | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



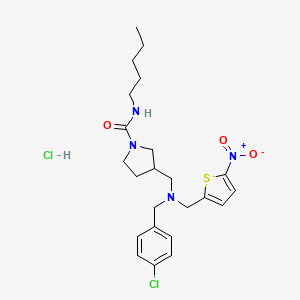
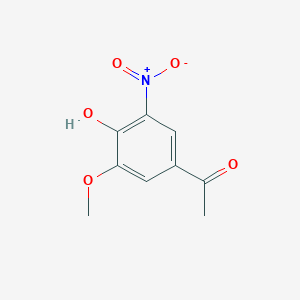
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)
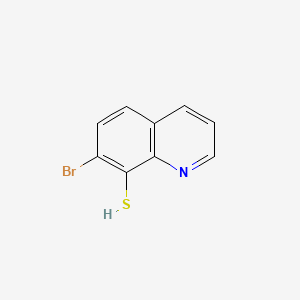
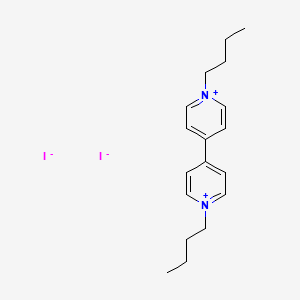
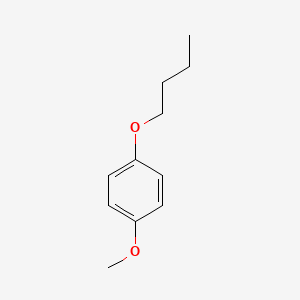
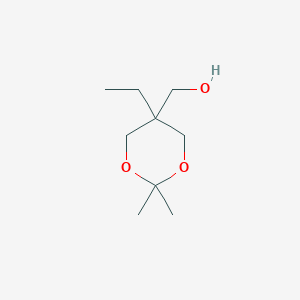
![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)
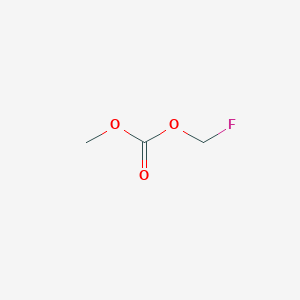
![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)
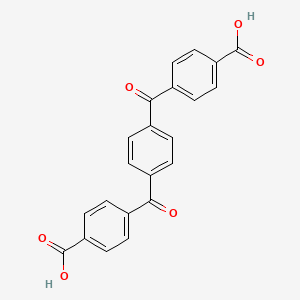
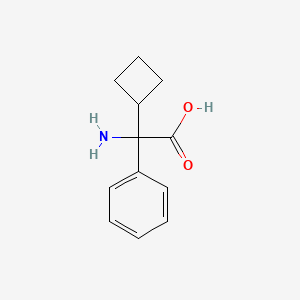
![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)
